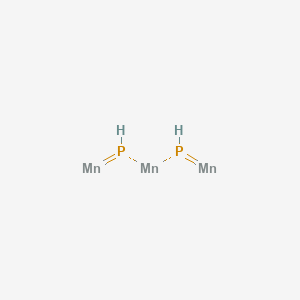

锰;膦亚基锰

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Manganese;phosphanylidenemanganese is a coordination compound that features manganese atoms coordinated with phosphanylidenes

科学研究应用

Manganese;phosphanylidenemanganese has several scientific research applications:

Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and polymerization.

Medicine: Investigated for its potential use in magnetic resonance imaging (MRI) as a contrast agent.

Industry: Utilized in the development of advanced materials with unique electronic and magnetic properties.

作用机制

Target of Action

Manganese (Mn) is an essential heavy metal that plays many functional roles in metabolism . It acts as an activator and co-factor of hundreds of metalloenzymes in organisms . The primary targets of manganese are these metalloenzymes, where it often replaces other metal ions like Mg (II) due to its similar ion characteristics .

Mode of Action

Manganese interacts with its targets, the metalloenzymes, by activating enzyme-catalyzed reactions including phosphorylations, decarboxylations, reductions, and hydrolysis . This interaction results in changes in various processes such as respiration, amino acid synthesis, lignin biosynthesis, and the level of hormones in organisms .

Biochemical Pathways

Manganese affects several biochemical pathways. It plays a crucial role in redox reactions, phosphorylation, decarboxylation, and hydrolysis . These processes are integral to respiration, amino acid synthesis, lignin biosynthesis, and hormone regulation . Manganese also influences the oxygen-evolving complex of photosystem II, Mn superoxide dismutase, and oxalate oxidase .

Pharmacokinetics

The pharmacokinetics of manganese involve its absorption, distribution, metabolism, and excretion (ADME). Manganese is known to cross the blood-brain barrier . Following intravenous injection, uptake in the brain was observed (0.86%ID/g, 1 day post-injection), and following inhalation of aerosol, uptake in the brain was also noted (0.31%ID/g, 1 day post-inhalation) . Uptake in salivary gland and pancreas were observed at 1 day post-injection (0.5 and 0.8%ID/g), but to a much greater degree from intravenous injection (6.8 and 10%ID/g) .

Result of Action

The molecular and cellular effects of manganese’s action are diverse. It can lead to oxidative stress, inflammation, excitotoxicity, and mitophagy . Transcriptional dysregulations involving Yin Yang 1, RE1-silencing transcription factor, transcription factor EB, and nuclear factor erythroid 2-related factor 2 could be targets of manganese neurotoxicity therapies .

Action Environment

Environmental factors can influence the action, efficacy, and stability of manganese. For instance, Mn²⁺ has been found to act as an environmental inhibitor of Pseudomonas aeruginosa biofilms . It stimulates phosphodiesterase RbdA activity to reduce the signaling molecule c-di-GMP levels, thereby hindering polysaccharide production and biofilm formation but enhancing dispersion .

生化分析

Biochemical Properties

Manganese;phosphanylidenemanganese plays a significant role in biochemical reactions . It acts as an activator of enzymes and is involved in activating enzyme-catalyzed reactions including phosphorylations, decarboxylations, reductions, and hydrolysis reactions . This influences processes such as respiration, amino acid synthesis, lignin biosynthesis, and the level of hormones in plants .

Cellular Effects

Manganese;phosphanylidenemanganese has notable effects on various types of cells and cellular processes . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to stimulate mitochondrial H2O2 production in human neuroblastoma cells .

Molecular Mechanism

The molecular mechanism of action of Manganese;phosphanylidenemanganese involves its interactions with biomolecules and its influence on gene expression . It disrupts both iron-sulfur cluster and heme-enzyme biogenesis by depleting cellular iron level . This affects the function of iron-dependent enzymes in the tricarboxylic acid cycle and electron transport chain .

Temporal Effects in Laboratory Settings

The effects of Manganese;phosphanylidenemanganese change over time in laboratory settings . It has been observed that the product’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Manganese;phosphanylidenemanganese vary with different dosages in animal models . Studies have shown that it can cause lasting attentional and sensorimotor deficits, akin to an ADHD-inattentive behavioral phenotype, thereby providing insights into the role of environmental exposures as contributors to ADHD .

Metabolic Pathways

Manganese;phosphanylidenemanganese is involved in several metabolic pathways . It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Manganese;phosphanylidenemanganese within cells and tissues involve various transporters or binding proteins . These proteins mediate its acquisition, distribution, and homeostasis .

Subcellular Localization

The subcellular localization of Manganese;phosphanylidenemanganese and its effects on activity or function involve targeting signals or post-translational modifications that direct it to specific compartments or organelles . For instance, it has been found that Manganese;phosphanylidenemanganese is distributed in the region of thylakoids and plastoglobules .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of manganese;phosphanylidenemanganese typically involves the reaction of manganese salts with phosphanylidenes under controlled conditions. One common method is the reaction of manganese(II) chloride with a phosphanylidenide ligand in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate complexes.

Industrial Production Methods: While industrial production methods for manganese;phosphanylidenemanganese are not extensively documented, the principles of coordination chemistry and organometallic synthesis are applied. Large-scale production would likely involve the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity.

化学反应分析

Types of Reactions: Manganese;phosphanylidenemanganese undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state manganese complexes.

Reduction: It can be reduced to lower oxidation state manganese species.

Substitution: Ligand exchange reactions where the phosphanylidenide ligand is replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Ligand exchange reactions often involve the use of excess ligands and solvents like dichloromethane or THF.

Major Products:

Oxidation: Higher oxidation state manganese complexes.

Reduction: Lower oxidation state manganese species.

Substitution: New manganese complexes with different ligands.

相似化合物的比较

Manganese(II) chloride: A simple manganese salt used in various chemical reactions.

Manganese carbonyl complexes: Known for their use in catalysis and organometallic chemistry.

Manganese oxides: Widely studied for their catalytic and electronic properties.

Uniqueness: Manganese;phosphanylidenemanganese is unique due to the presence of the phosphanylidenide ligand, which imparts distinct electronic and steric properties to the complex. This makes it particularly effective in certain catalytic applications where other manganese compounds may not perform as well.

属性

IUPAC Name |

manganese;phosphanylidenemanganese |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Mn.2HP/h;;;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLPDTSJHFHTCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

P=[Mn].P=[Mn].[Mn] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2Mn3P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.778 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。